
2,2-Difluoro-1-(2-fluoro-3-methylphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoro-1-(2-fluoro-3-methylphenyl)ethan-1-one is an organic compound with the molecular formula C9H7F3O It is a fluorinated ketone, characterized by the presence of two fluorine atoms on the ethanone moiety and an additional fluorine atom on the aromatic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-1-(2-fluoro-3-methylphenyl)ethan-1-one can be achieved through several methods. One common approach involves the fluorination of 2-fluoro-3-methylacetophenone using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4). The reaction typically occurs under controlled conditions, with the temperature and reaction time being carefully monitored to ensure the desired product is obtained .
Industrial Production Methods
On an industrial scale, the production of 2,2-difluoro-1-(2-fluoro-3-methylphenyl)ethan-1-one may involve more efficient and cost-effective methods. These could include the use of continuous flow reactors and advanced fluorination techniques to enhance yield and purity. The choice of method depends on factors such as the availability of raw materials, production costs, and environmental considerations .
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Difluoro-1-(2-fluoro-3-methylphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
2,2-Difluoro-1-(2-fluoro-3-methylphenyl)ethan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique fluorinated structure.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials
Wirkmechanismus
The mechanism by which 2,2-difluoro-1-(2-fluoro-3-methylphenyl)ethan-1-one exerts its effects involves interactions with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to inhibition of enzymes or modulation of receptor activity, depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Difluoroacetophenone: Similar in structure but lacks the additional fluorine atom on the ethanone moiety.
2,2-Difluoro-1,3-benzodioxole: Contains a benzodioxole ring instead of a methylphenyl group.
1,3-Difluoro-2-propanol: A fluorinated alcohol with different functional groups and properties .
Uniqueness
2,2-Difluoro-1-(2-fluoro-3-methylphenyl)ethan-1-one is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability, reactivity, and specificity .
Eigenschaften
Molekularformel |
C9H7F3O |
|---|---|
Molekulargewicht |
188.15 g/mol |
IUPAC-Name |
2,2-difluoro-1-(2-fluoro-3-methylphenyl)ethanone |
InChI |
InChI=1S/C9H7F3O/c1-5-3-2-4-6(7(5)10)8(13)9(11)12/h2-4,9H,1H3 |
InChI-Schlüssel |
DJVKXARMRPMENK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C(=O)C(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


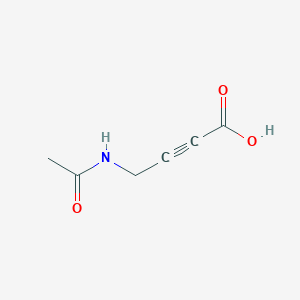
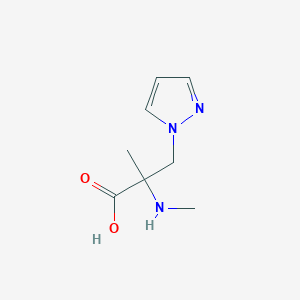

![rac-2-[(3aR,6aS)-octahydrocyclopenta[c]pyrrol-2-yl]ethan-1-amine dihydrochloride, cis](/img/structure/B13492358.png)
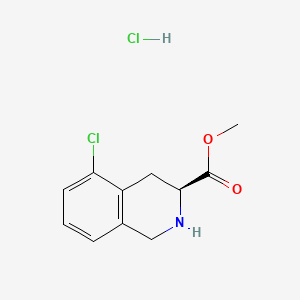
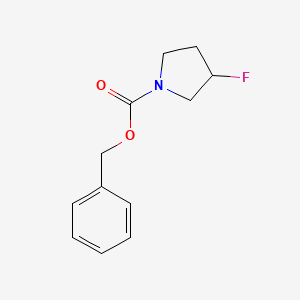
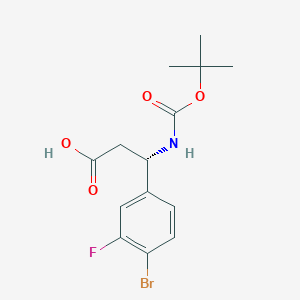
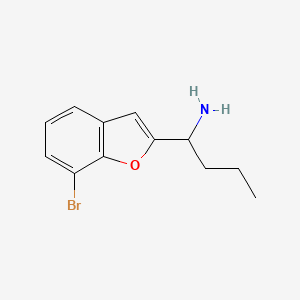
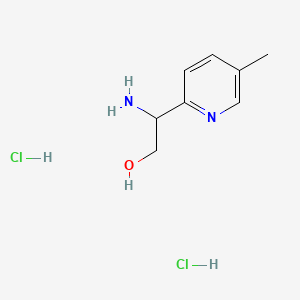
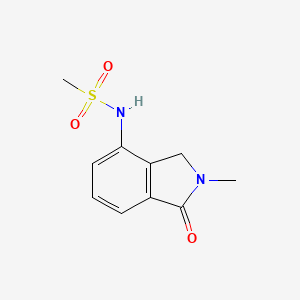
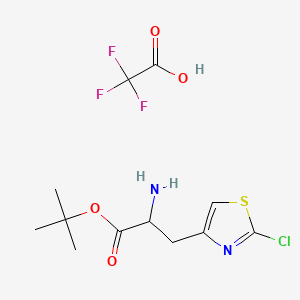
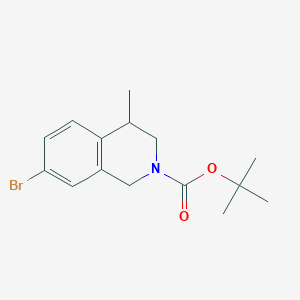
![benzyl [(1R)-1-(3-hydroxyphenyl)ethyl]carbamate](/img/structure/B13492410.png)

